molecular formula C21H12Cl2F2N2 B10916956 1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10916956
M. Wt: 401.2 g/mol
InChI Key: FSYMBBWNLBWSBO-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea
  • 3-chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide derivatives

Uniqueness

1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and bis(fluorophenyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H12Cl2F2N2

Molecular Weight

401.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H12Cl2F2N2/c22-18-10-9-17(11-19(18)23)27-21(14-3-7-16(25)8-4-14)12-20(26-27)13-1-5-15(24)6-2-13/h1-12H

InChI Key

FSYMBBWNLBWSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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